Furan, 2-[(trifluoromethyl)thio]-
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Overview
Description
2-((Trifluoromethyl)thio)furan is an organic compound that belongs to the class of heterocyclic compounds known as furans. Furans are characterized by a five-membered aromatic ring containing one oxygen atom. The trifluoromethylthio group attached to the furan ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed reaction between enaminones and N-tosylhydrazones, which allows for the formation of highly functionalized trifluoromethyl-substituted furans . This method is advantageous due to its tolerance of a broad spectrum of functionalities and the ability to produce single diastereomers.
Industrial Production Methods: Industrial production of 2-((trifluoromethyl)thio)furan may involve continuous-flow synthesis techniques, which enhance safety and reduce waste by eliminating the need to isolate unstable intermediates . This approach can significantly improve the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-((Trifluoromethyl)thio)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can modify the trifluoromethylthio group or the furan ring itself.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Singlet oxygen can be used for the oxidation of the furan ring.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as organolithium or organomagnesium compounds can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furanones, while substitution reactions can yield various trifluoromethyl-substituted derivatives.
Scientific Research Applications
2-((Trifluoromethyl)thio)furan has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and interactions.
Mechanism of Action
The mechanism of action of 2-((trifluoromethyl)thio)furan involves its interaction with molecular targets and pathways within biological systems. The trifluoromethylthio group can enhance the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-((Trifluoromethyl)thio)benzene: Similar to 2-((trifluoromethyl)thio)furan but with a benzene ring instead of a furan ring.
2-((Trifluoromethyl)thio)pyrrole: Contains a pyrrole ring instead of a furan ring.
2-((Trifluoromethyl)thio)thiophene: Features a thiophene ring in place of the furan ring.
Uniqueness: 2-((Trifluoromethyl)thio)furan is unique due to the presence of both the furan ring and the trifluoromethylthio group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
58679-57-5 |
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Molecular Formula |
C5H3F3OS |
Molecular Weight |
168.14 g/mol |
IUPAC Name |
2-(trifluoromethylsulfanyl)furan |
InChI |
InChI=1S/C5H3F3OS/c6-5(7,8)10-4-2-1-3-9-4/h1-3H |
InChI Key |
WEYILNIYHOHBCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)SC(F)(F)F |
Origin of Product |
United States |
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